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Compound of Interest

Compound Name: 2,4,5-Trimethoxyaniline

Cat. No.: B1590575

Introduction: In the landscape of medicinal chemistry, the strategic selection of starting
materials is paramount to the successful synthesis of novel therapeutic agents. 2,4,5-
Trimethoxyaniline, a polysubstituted aromatic amine, has emerged as a valuable building
block in drug discovery. Its unique electronic and steric properties, conferred by the
arrangement of the amino and methoxy groups, render it a versatile precursor for a range of
complex, biologically active molecules. This guide provides an in-depth exploration of the
applications of 2,4,5-Trimethoxyaniline in medicinal chemistry, complete with detailed
experimental protocols and insights into the rationale behind its use.

The reactivity of 2,4,5-Trimethoxyaniline is largely dictated by the electron-donating nature of
its substituents. The amino group serves as a potent nucleophile, readily participating in
acylation, alkylation, and diazotization reactions. The methoxy groups, also electron-donating,
further activate the aromatic ring towards electrophilic substitution and can play a crucial role in
the pharmacokinetic profile of the final drug molecule by influencing solubility and metabolic
stability.[1]

This document will delve into two key areas where 2,4,5-Trimethoxyaniline has shown
significant promise: the synthesis of selective dopamine receptor modulators and as a
precursor for potent quinazoline-based compounds.

Physicochemical and Safety Profile
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A thorough understanding of the physical and chemical properties of a starting material is
fundamental to its effective and safe use in synthesis.

Table 1: Physicochemical Properties of 2,4,5-Trimethoxyaniline

Property Value Reference
Molecular Formula CoH13NOs [1]
Molecular Weight 183.20 g/mol [1]
Appearance Solid [1]
Melting Point 93-95°C [1]
Boiling Point 305.5+37.0°C at 760 mmHg [1]

Limited solubility in water;
Solubility soluble in ethanol, diethyl [1]
ether, and DMSO.

CAS Number 26510-91-8 [1]

Table 2: GHS Hazard Information for 2,4,5-Trimethoxyaniline

Hazard Statement Code Description

Acute Toxicity, Oral H302 Harmful if swallowed.[1]

Skin Corrosion/Irritation H315 Causes skin irritation.[1]
Serious Eye Damage/Eye H319 Causes serious eye irritation.
Irritation [1]

Specific target organ toxicity, H335 May cause respiratory

single exposure irritation.[1]

Application I: Synthesis of Novel Dopamine D5
Receptor Partial Agonists
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Scientific Rationale: The dopamine D5 receptor is a G-protein coupled receptor implicated in a
variety of neurological and psychiatric disorders. The development of selective D5 receptor
agonists is a promising therapeutic strategy. Recent research has identified a series of 2,4,5-
trimethoxyphenyl pyrimidine derivatives as potent and selective D5 receptor partial agonists.
The 2,4,5-trimethoxyphenyl moiety is crucial for the desired pharmacological activity,
highlighting the importance of 2,4,5-Trimethoxyaniline as a key synthetic precursor.

Experimental Workflow: Synthesis of 2,4,5-
Trimethoxyphenyl Pyrimidine Derivatives

This workflow outlines the key synthetic transformations leading to the target bioactive

molecules.
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Caption: Synthetic pathway to 2,4,5-trimethoxyphenyl pyrimidine derivatives.

Detailed Protocol: Synthesis of a Representative 2,4,5-
Trimethoxyphenyl Pyrimidine Derivative
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This protocol is a representative example based on established synthetic methodologies for
this class of compounds.

Step 1: Synthesis of N-(2,4,5-trimethoxyphenyl)guanidine nitrate

e Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic
stirrer and a reflux condenser.

e Reagents: To the flask, add 2,4,5-Trimethoxyaniline (1.0 eq) and ethanol.
» Addition of Cyanamide: Slowly add an aqueous solution of cyanamide (1.2 eq).

 Acidification: Carefully add concentrated nitric acid (1.2 eq) dropwise while stirring. The
reaction is exothermic and should be cooled in an ice bath if necessary.

o Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin
Layer Chromatography (TLC).

o Work-up and Isolation: Cool the reaction mixture to room temperature. The product will
precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol,
and dry under vacuum to yield N-(2,4,5-trimethoxyphenyl)guanidine nitrate.

Step 2: Synthesis of a Substituted Chalcone

o Reaction Setup: In a separate flask, dissolve a substituted acetophenone (1.0 eq) and a
substituted benzaldehyde (1.0 eq) in ethanol.

o Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium
hydroxide (2.0 eq).

o Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The formation of a
solid precipitate indicates product formation.

o Work-up and Isolation: Collect the chalcone product by vacuum filtration, wash thoroughly
with water to remove excess base, and then with cold ethanol. Dry the product under
vacuum.

Step 3: Cyclization to form the 2-Amino-4,6-diarylpyrimidine
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» Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen
or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) to anhydrous
dimethylformamide (DMF).

o Addition of Guanidine Intermediate: Slowly add the N-(2,4,5-trimethoxyphenyl)guanidine
nitrate (1.0 eq) in portions. Stir the mixture at room temperature for 30 minutes.

» Addition of Chalcone: Add the substituted chalcone (1.0 eq) to the reaction mixture.
e Reaction: Heat the reaction to 80-100°C and stir for 8-12 hours, monitoring by TLC.

e Work-up and Purification: Cool the reaction to room temperature and carefully quench with
water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the
combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure. Purify the crude product by column chromatography on silica gel to
afford the final 2-amino-4-(2,4,5-trimethoxyphenyl)-6-arylpyrimidine.

Application II: A Building Block for Bioactive
Quinazolines

Scientific Rationale: The quinazoline scaffold is a privileged structure in medicinal chemistry,
found in numerous approved drugs with a wide range of biological activities, including
anticancer, antibacterial, and antihypertensive properties.[2][3][4] The substitution pattern on
the quinazoline ring system is critical for its pharmacological activity. The use of 2,4,5-
Trimethoxyaniline as a starting material allows for the introduction of the 2,4,5-trimethoxy
substitution pattern onto the resulting quinazoline core, which can influence its interaction with
biological targets.

Experimental Workflow: General Synthesis of
Trimethoxy-Substituted Quinazolines

This workflow illustrates a common and adaptable route to quinazoline derivatives from an
aniline precursor.
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Caption: General synthetic route to bioactive quinazoline derivatives.

Detailed Protocol: Synthesis of a Representative 6,7,8-
Trimethoxy-4-anilinoquinazoline

This protocol provides a general procedure for the synthesis of a quinazoline derivative,
demonstrating the utility of 2,4,5-Trimethoxyaniline.

Step 1: Synthesis of 2-Amino-3,4,5-trimethoxybenzoic acid

Note: This intermediate is often prepared from a suitable precursor. For the purpose of this
protocol, we will assume its availability.

Step 2: Synthesis of 6,7,8-Trimethoxyquinazolin-4(3H)-one

e Reaction Setup: Combine 2-amino-3,4,5-trimethoxybenzoic acid (1.0 eq) and formamide
(excess, ~10 eq) in a round-bottom flask equipped with a reflux condenser.

o Reaction: Heat the mixture to 180-200°C for 4-6 hours. The reaction can be monitored by
observing the cessation of ammonia evolution and by TLC.

o Work-up and Isolation: Cool the reaction mixture. Pour the cooled mixture into water, and the
solid product will precipitate. Collect the precipitate by vacuum filtration, wash with water,
and dry to yield the quinazolinone.

Step 3: Synthesis of 4-Chloro-6,7,8-trimethoxyquinazoline
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Reaction Setup: In a fume hood, suspend the 6,7,8-trimethoxyquinazolin-4(3H)-one (1.0 eq)
in phosphorus oxychloride (POCIs, excess, ~5-10 eq).

Reaction: Add a catalytic amount of DMF. Heat the mixture to reflux for 2-4 hours. The solid
should dissolve as the reaction progresses.

Work-up and Isolation: Carefully pour the cooled reaction mixture onto crushed ice with
vigorous stirring. The product will precipitate. Neutralize the solution with a base (e.g.,
agueous ammonia or sodium bicarbonate). Collect the solid by vacuum filtration, wash with
water, and dry.

Step 4: Synthesis of 6,7,8-Trimethoxy-4-anilinoquinazoline

Reaction Setup: Dissolve the 4-chloro-6,7,8-trimethoxyquinazoline (1.0 eq) and a substituted
aniline (1.1 eq) in a suitable solvent such as isopropanol or acetonitrile.

Reaction: Add a catalytic amount of acid (e.g., a drop of concentrated HCI). Heat the mixture
to reflux for 4-8 hours, monitoring by TLC.

Work-up and Purification: Cool the reaction mixture. If a precipitate forms, collect it by
filtration. If not, concentrate the solvent and purify the residue by column chromatography or
recrystallization to obtain the final product.

Conclusion

2,4,5-Trimethoxyaniline is a valuable and versatile building block in medicinal chemistry. Its
unique substitution pattern allows for the synthesis of complex molecules with specific
biological activities. The protocols outlined in this guide for the synthesis of dopamine D5
receptor agonists and bioactive quinazolines serve as a testament to its utility. As the quest for
novel therapeutics continues, the strategic application of such well-defined precursors will
undoubtedly play a pivotal role in the discovery of the next generation of medicines.
Researchers are encouraged to explore the reactivity of 2,4,5-Trimethoxyaniline further to
unlock its full potential in the synthesis of innovative drug candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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